molecular formula C39H56ClN3O10S2 B13383911 (11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]propanoate

(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]propanoate

Cat. No.: B13383911
M. Wt: 826.5 g/mol
InChI Key: LTLNAIFGVAUBEJ-UHFFFAOYSA-N
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Description

DM4-Sme, also known as S-methyl-DM4, is a cytotoxic compound used as a payload in antibody-drug conjugates (ADCs). It is a metabolite of antibody-maytansin conjugates (AMCs) and functions as a tubulin inhibitor. DM4-Sme is known for its potent cytotoxicity, with an IC50 value of 0.026 nM on KB cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of DM4-Sme involves the synthesis of maytansine derivatives. The synthetic route typically includes the following steps:

    Maytansine Derivatization: Maytansine is modified to introduce a thiol group, resulting in the formation of DM4.

    Methylation: The thiol group in DM4 is methylated to produce DM4-Sme.

The reaction conditions for these steps often involve the use of organic solvents like dimethyl sulfoxide (DMSO) and reagents such as methyl iodide for the methylation process .

Industrial Production Methods

In industrial settings, the production of DM4-Sme is scaled up using similar synthetic routes. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC) to meet the required specifications for use in ADCs .

Chemical Reactions Analysis

Types of Reactions

DM4-Sme undergoes various chemical reactions, including:

    Oxidation: DM4-Sme can be oxidized to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to its corresponding thiol derivative.

    Substitution: DM4-Sme can participate in nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of DM4-Sme .

Scientific Research Applications

DM4-Sme has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

DM4-Sme exerts its effects by inhibiting tubulin polymerization, which is essential for microtubule formation. This inhibition leads to cell cycle arrest in the G2/M phase, ultimately causing apoptosis (programmed cell death). The compound binds to the tubulin protein, preventing its assembly into microtubules, which are crucial for cell division .

Comparison with Similar Compounds

DM4-Sme is often compared with other maytansine derivatives, such as DM1 and DM4. Here are some key points of comparison:

    DM1: Similar to DM4-Sme, DM1 is a maytansine derivative used in ADCs. DM1 has a different linker structure, which affects its pharmacokinetics and stability.

    DM4: DM4 is the precursor to DM4-Sme and has a free thiol group.

Conclusion

DM4-Sme is a potent cytotoxic compound with significant applications in targeted cancer therapies. Its unique chemical properties and mechanism of action make it a valuable tool in scientific research and pharmaceutical development. By understanding its preparation methods, chemical reactions, and applications, researchers can continue to explore its potential in various fields.

Properties

Molecular Formula

C39H56ClN3O10S2

Molecular Weight

826.5 g/mol

IUPAC Name

(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]propanoate

InChI

InChI=1S/C39H56ClN3O10S2/c1-22-13-12-14-29(50-10)39(48)21-28(51-36(47)41-39)23(2)34-38(6,53-34)30(20-32(45)43(8)26-18-25(17-22)19-27(49-9)33(26)40)52-35(46)24(3)42(7)31(44)15-16-37(4,5)55-54-11/h12-14,18-19,23-24,28-30,34,48H,15-17,20-21H2,1-11H3,(H,41,47)

InChI Key

LTLNAIFGVAUBEJ-UHFFFAOYSA-N

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSC)C)C)OC)(NC(=O)O2)O

Origin of Product

United States

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